S-nitrosoglutathione

概要

説明

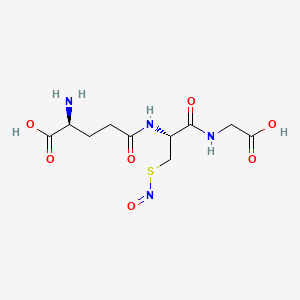

S-Nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol (SNO) that plays a critical role in nitric oxide (NO) signaling and is a source of bioavailable NO . NO coexists in cells with SNOs that serve as endogenous NO carriers and donors .

Synthesis Analysis

S-nitrosoglutathione is a nitric oxide-derived molecule, generated by the interaction of nitric oxide (NO) with reduced glutathione (GSH) in a process called S-nitrosylation . The reaction appears to take place either through the formation of N2O3 or the addition of NO to a glutathionyl radical formed during this reaction .Molecular Structure Analysis

The molecular formula of S-nitrosoglutathione is C10H16N4O7S, and its molar mass is 336.32 g/mol .Chemical Reactions Analysis

The enzyme GSNO reductase (GSNOR) reduces S-nitrosoglutathione (GSNO) to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide, or in the presence of GSH, forms oxidized glutathione (GSSG) and hydroxylamine .科学的研究の応用

-

Plant Physiology

- Summary of Application : GSNO is a nitric oxide-derived molecule that plays a significant role in plant physiology . It’s considered an intracellular NO reservoir and a vehicle of NO throughout the cell .

- Methods of Application : GSNO is generated by the interaction of nitric oxide (NO) with reduced glutathione (GSH) in a process called S-nitrosylation .

- Results or Outcomes : Research has focused on the importance of total SNOs in specific stress situations and on the identification of the potential protein targets of S-nitrosylation .

-

Cardiac Damage Reduction

- Summary of Application : GSNO has been studied for its potential to reduce cardiac damage induced by ischemia–reperfusion .

- Methods of Application : The effect of a GSNO reductase inhibitor was investigated in a model of ischemia–reperfusion in isolated rat heart .

- Results or Outcomes : Hearts treated with the inhibitor showed a lower release of myocardial damage marker creatine kinase and a reduction in the infarcted area .

-

Therapeutic Agent

- Summary of Application : GSNO has been tested as a therapeutic agent in several human investigations with good results .

- Methods of Application : Different formulations have been developed to protect GSNO from degradation, delivery, and the release of GSNO at a physiological concentration in the active position .

- Results or Outcomes : GSNO has shown potent antibacterial activity and efficient biocompatibility .

-

Antiplatelet Agent

-

Neuroprotection

- Summary of Application : GSNO has been shown to protect brain dopamine neurons from oxidative stress . It has also been investigated for its neuroprotective and neuro-recovery effect in both pre-clinical and clinical stroke studies .

- Methods of Application : GSNO is administered in models of oxidative stress. In one study, intranigral infusion of freshly prepared GSNO prevented iron-induced oxidative stress and nigral injury .

- Results or Outcomes : GSNO was found to be approximately 100-fold more potent than the antioxidant glutathione (GSH). Light-exposed, NO-exhausted GSNO produced neither antioxidative nor neuroprotective effects, indicating that NO may mediate at least part of GSNO’s effects .

-

Respiratory Diseases

- Summary of Application : GSNO has been explored for its potential in treating acute lung diseases induced by SARS-CoV-2 spike protein . It has also been investigated for its role in asthma, cystic fibrosis, and interstitial lung disease .

- Methods of Application : GSNO and N6022, an inhibitor of GSNO reductase (GSNOR), were used to optimize endogenous GSNO for targeting SARS-CoV-2 spike protein-induced inflammatory and vascular lung diseases .

- Results or Outcomes : Optimization of GSNO by treatment with exogenous GSNO or inhibition of GSNOR by N6022 protects against SP-S1-induced lung diseases in both genders .

-

Cancer Treatment

- Summary of Application : GSNO has been explored as an anticancer therapeutic in various neuroblastoma lines . It has also been investigated for its role in the treatment of other types of cancer .

- Methods of Application : GSNO is administered as a treatment in various cancer cell lines. In one study, after 24 hours of treatment with GSNO, a moderate decrease in metabolic activity was observed .

- Results or Outcomes : GSNO treatment resulted in a significant reduction of clonogenic activity and a visibly significant reduction of total number of cells and live cells, as well as an increase in the number of dead cells in treated cells versus untreated cells .

-

Immunomodulation

- Summary of Application : GSNO has been explored for its potential in immunomodulation . Immunomodulation has attracted much attention because it offers direct applications in both basic research and clinical therapy .

- Results or Outcomes : Modulation of a non-adequate, amplified immune response enables to attenuate the clinical course of a disease and restore homeostasis .

-

Diabetes Treatment

- Summary of Application : GSNO has been investigated for its potential in treating diabetes . It has been shown to increase dermal blood flow in streptozotocin-induced diabetic rats .

- Methods of Application : GSNO was incorporated in a hydrogel and applied on the foot sole skin of diabetic rats .

- Results or Outcomes : Dermal application of GSNO may be an effective treatment for promoting local vasodilation in both healthy and diabetic states, without inducing protein nitration or alterations in blood pressure or heart rate .

-

Wound Healing

- Summary of Application : GSNO has been used in wound dressings for its antibacterial activity and efficient biocompatibility . It has been shown to enhance infected diabetic wound healing .

- Methods of Application : GSNO was incorporated into a polyvinyl alcohol, chitosan, and hydroxypropyltrimethyl ammonium chloride chitosan (PVA/CS/HTCC) matrix, creating a versatile wound dressing membrane through electrospinning .

- Results or Outcomes : The employment of this membrane dressing culminated in the efficacious amelioration of diabetic-infected wounds in Sprague–Dawley rats, achieving wound closure within a concise duration of 14 days .

Safety And Hazards

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHSBSXUHZOYLX-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040613 | |

| Record name | S-Nitrosoglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Nitrosoglutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

S-nitrosoglutathione | |

CAS RN |

57564-91-7 | |

| Record name | Nitrosoglutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57564-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitrosoglutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057564917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitrosoglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Nitrosoglutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-NITROSOGLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78RRI89ZTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Nitrosoglutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

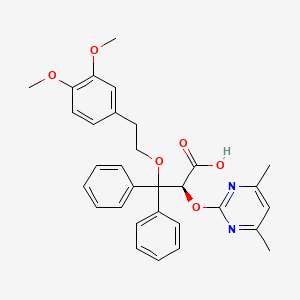

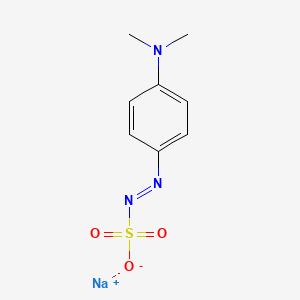

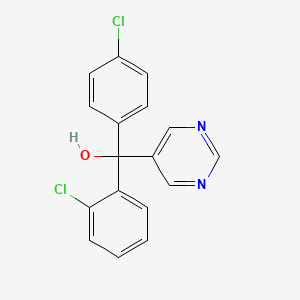

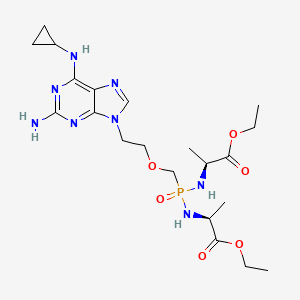

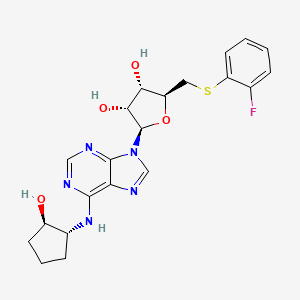

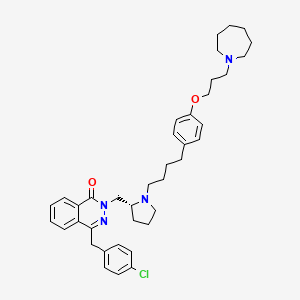

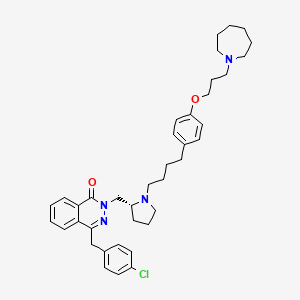

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1672345.png)

![methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate](/img/structure/B1672346.png)

![1-Methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate](/img/structure/B1672349.png)

![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)